molecular formula C25H22ClN3O3 B14999817 3-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

3-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B14999817
M. Wt: 447.9 g/mol
InChI Key: IHRAWPYLZNIIIH-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound that belongs to the class of pyrazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another approach involves the use of palladium-catalyzed transfer hydrogenation/condensation cascade reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it has shown inhibitory activity against kinase domains, which are crucial in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one stands out due to its unique structural features and diverse biological activities

Properties

Molecular Formula

C25H22ClN3O3

Molecular Weight

447.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2-methyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C25H22ClN3O3/c1-14-24(15-4-6-17(26)7-5-15)25-27-13-20-21(29(25)28-14)10-16(11-22(20)30)19-9-8-18(31-2)12-23(19)32-3/h4-9,12-13,16H,10-11H2,1-3H3

InChI Key

IHRAWPYLZNIIIH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)CC(C3)C5=C(C=C(C=C5)OC)OC

Origin of Product

United States

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